![molecular formula C24H54Cl8N8 B591066 1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride CAS No. 133587-10-7](/img/structure/B591066.png)
1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride is a complex organic compound with the molecular formula C24H46N8Cl8 It is known for its unique structure, which includes two tetraazacyclododecane rings connected by a phenylenebis(methylene) bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride typically involves the reaction of 1,3-phenylenebis(methylene) with 1,4,7,10-tetraazacyclododecane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .
化学反応の分析
Types of Reactions
1,1’-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
1,1’-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential use in biological systems, including as a chelating agent for metal ions in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a diagnostic agent.
Industry: The compound is used in various industrial processes, including catalysis and materials science
作用機序
The mechanism of action of 1,1’-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride involves its ability to form stable complexes with metal ions. The tetraazacyclododecane rings act as chelating agents, binding to metal ions and stabilizing them in solution. This property is exploited in various applications, including catalysis and metal ion detection .
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane: A simpler compound with a single tetraazacyclododecane ring.
1,1’-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane): A similar compound with a different phenylenebis(methylene) bridge.
Uniqueness
1,1’-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride is unique due to its specific structure, which includes two tetraazacyclododecane rings connected by a 1,3-phenylenebis(methylene) bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
特性
IUPAC Name |
1-[[3-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;octahydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N8.8ClH/c1-2-23(21-31-16-12-27-8-4-25-5-9-28-13-17-31)20-24(3-1)22-32-18-14-29-10-6-26-7-11-30-15-19-32;;;;;;;;/h1-3,20,25-30H,4-19,21-22H2;8*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFXNFHQOOZRGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCNCCN1)CC2=CC(=CC=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl8N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723685 |
Source


|
| Record name | 1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7,10-tetraazacyclododecane)--hydrogen chloride (1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133587-10-7 |
Source


|
| Record name | 1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7,10-tetraazacyclododecane)--hydrogen chloride (1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


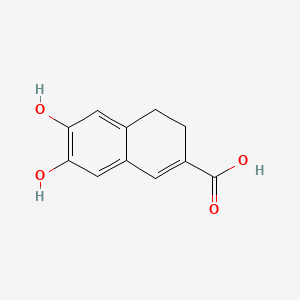
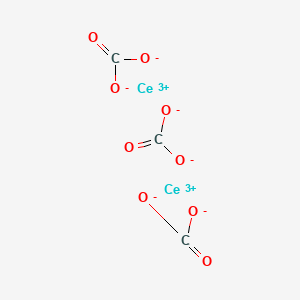
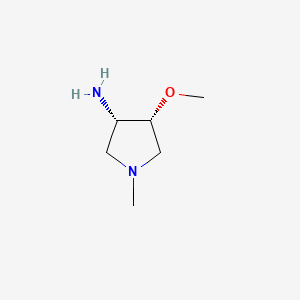
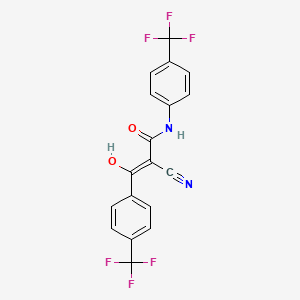
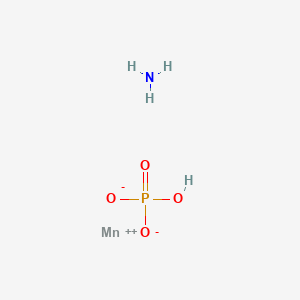
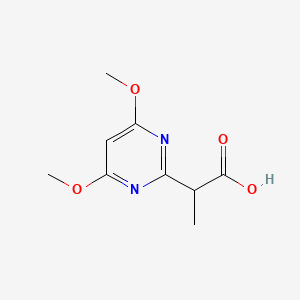
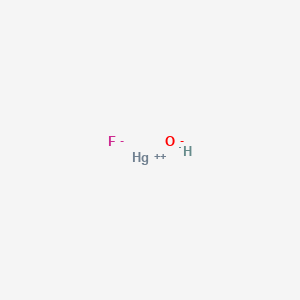
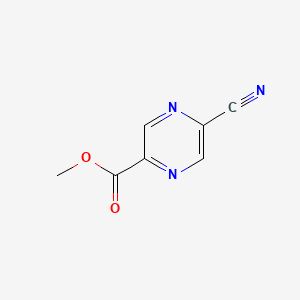
![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)
